molecular formula C35H58N6O9 B606516 Cbz-B3A CAS No. 1884710-81-9

Cbz-B3A

Cat. No. B606516
M. Wt: 706.882
InChI Key: JGEWUYSTHGIDHO-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-B3A is a potent and selective inhibitor of mTORC1 signaling . It inhibits the phosphorylation of eIF4E binding protein 1 (4EBP1) and blocks 68% of translation . Cbz-B3A binds to ubiquilins 1, 2, and 4, which prevents mTORC1 activation .


Synthesis Analysis

The synthesis of Cbz-B3A involves the use of the Cbz protecting group . The Cbz protecting group protects amines as less reactive carbamates in organic synthesis and is deprotected with hydrogenolysis . N-Cbz is orthogonal to numerous protecting groups as it’s stable to bases and acids .


Molecular Structure Analysis

The molecular formula of Cbz-B3A is C35H58N6O9 . Its molecular weight is 706.87 g/mol . The structure of Cbz-B3A includes a benzyloxycarbonyl group (Cbz) which protects amines as carbamates .


Chemical Reactions Analysis

Cbz-B3A has a larger effect on the phosphorylation of 4EBP1 than p70 S6k compared to repamycin . It inhibits mTOR through Ubiquilins . Cbz-B3A decreases the incorporation of [35 S]methionine/cysteine into protein in a dose-dependent manner .


Physical And Chemical Properties Analysis

Cbz-B3A is a white to beige powder . It is soluble in DMSO at 20 mg/mL . The storage temperature for the powder is -20°C .

Scientific Research Applications

  • Cbz-B3A inhibits the phosphorylation of eIF4E-binding protein 1 (4EBP1) and blocks a significant portion of translation, distinguishing it from the effects of rapamycin (Coffey et al., 2016).
  • This compound does not directly bind to mTORC1. Instead, it binds to ubiquilins 1, 2, and 4. It's suggested that ubiquilin 2 activates mTORC1, and the knockdown of ubiquilins 2 and 4 reduces the effect of Cbz-B3A on 4EBP1 phosphorylation (Coffey et al., 2016).
  • In terms of its cellular effects, Cbz-B3A slows the growth of certain human leukemia cell lines but is not cytotoxic. This highlights its potential therapeutic application in treating diseases where mTORC1 signaling is implicated, such as cancer, diabetes, and neurodegenerative disorders (Coffey et al., 2016).

properties

IUPAC Name

benzyl N-[6-[[(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]hexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58N6O9/c1-33(2,3)48-30(44)39-26(20-17-23-37-28(40-31(45)49-34(4,5)6)41-32(46)50-35(7,8)9)27(42)36-21-15-10-11-16-22-38-29(43)47-24-25-18-13-12-14-19-25/h12-14,18-19,26H,10-11,15-17,20-24H2,1-9H3,(H,36,42)(H,38,43)(H,39,44)(H2,37,40,41,45,46)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEWUYSTHGIDHO-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)NCCCCCCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)NCCCCCCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-B3A

Citations

For This Compound
7
Citations
RT Coffey, Y Shi, MJC Long, MT Marr… - Journal of Biological …, 2016 - ASBMB
… Cbz-B3A exemplifies a novel strategy to inhibit mTORC1 signaling that might be exploited for treating many human diseases. We propose that Cbz-B3A … Here we show that Cbz-B3A …
Number of citations: 38 www.jbc.org
T Abid - 2018 - scholarworks.brandeis.edu
Mammalian target of rapamycin complex 1 (mTORC1) is a master regulator of cell growth, proliferation, survival, metabolism, and autophagy. Increases in mTORC1 activity have been …
Number of citations: 1 scholarworks.brandeis.edu
RT Coffey - 2015 - search.proquest.com
… Unfortunately that did not pan out, but I think we found something more interesting in Cbz-B3A. You supported me in all of my research endeavors, and your door was always open for a …
Number of citations: 1 search.proquest.com
C Chen - 2021 - search.proquest.com
… Cbz-B3A (CB3A) is a novel small molecule inhibitor of mTORC1 signaling (24). CB3A preferentially inhibits phosphorylation of 4EBP1 in HEK293T cells to block translation (Figure 5). …
Number of citations: 1 search.proquest.com
AJ Henkin - 2023 - search.proquest.com
… Rapamycin and Cbz-B3A demonstrate the phosphorylation change in 4EBP1 and p70S6k upon mTORC1 inhibition ........................................................................................ 22 Figure 1-12. …
Number of citations: 3 search.proquest.com
I Collins, H Wang, JJ Caldwell, R Chopra - Biochemical Journal, 2017 - portlandpress.com
… On the other hand, the simple B3A-containing molecule Cbz-B3A (Figure 7B), which lacks a specific affinity group, has been shown to block eIF4E-binding protein 1-dependent …
Number of citations: 145 portlandpress.com
PWF Karmaus, X Chen, SA Lim, AA Herrada… - Nature, 2019 - nature.com
A defining feature of adaptive immunity is the development of long-lived memory T cells to curtail infection. Recent studies have identified a unique stem-like T-cell subset amongst …
Number of citations: 143 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.